molecular formula C21H20N4O2S B2797685 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034253-84-2

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No. B2797685
CAS RN: 2034253-84-2
M. Wt: 392.48
InChI Key: CRMXTRRLSABKME-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and characterization of compounds with structures similar to "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone" have been extensively studied for their potential applications in medicinal chemistry and materials science. For instance, research on the synthesis of novel PET agents for imaging in Parkinson's disease has utilized similar morpholino-pyrimidinyl compounds due to their potential biological activity and ability to bind to specific targets in the brain (Wang et al., 2017). Additionally, novel synthetic pathways have been explored to create complex heterocyclic structures, highlighting the versatility and reactivity of compounds with similar frameworks (Morales-Salazar et al., 2022).

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone". Research has found that certain pyrimidine and pyrrolopyrimidine derivatives exhibit potent inhibitory effects on cancer cell proliferation, indicating their potential as therapeutic agents (Sebastiani et al., 2022). These compounds are of interest due to their selective efficacy in transformed versus non-transformed cells, highlighting their potential for targeted cancer therapy.

Enzyme Inhibition

Compounds containing morpholino and thiophene groups have shown significant enzyme inhibitory activities, which are crucial for the development of new drugs. For example, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, revealing potential as enzyme inhibitors (Cetin et al., 2021).

Material Science Applications

Research into the photophysical properties of metalated Ir(III) complexes based on diimine ligands containing aromatic pyrrolo[3,2-c]isoquinoline systems, which are structurally similar to the compound of interest, indicates potential applications in materials science, particularly in the development of luminescent materials (Shakirova et al., 2018).

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMXTRRLSABKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone

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